2-Fluoro-6-nitropyridin-4-OL

Regioselectivity Orthogonal reactivity Medicinal chemistry building blocks

2-Fluoro-6-nitropyridin-4-OL (CAS 1806577-65-0) is a densely functionalized 4-hydroxypyridine derivative bearing electron-withdrawing fluorine (2-position) and nitro (6-position) substituents. With a molecular formula of C5H3FN2O3 and a molecular weight of 158.09 g/mol , it belongs to the fluorinated nitropyridine class of heterocyclic building blocks.

Molecular Formula C5H3FN2O3
Molecular Weight 158.09 g/mol
Cat. No. B14025668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-nitropyridin-4-OL
Molecular FormulaC5H3FN2O3
Molecular Weight158.09 g/mol
Structural Identifiers
SMILESC1=C(NC(=CC1=O)F)[N+](=O)[O-]
InChIInChI=1S/C5H3FN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9)
InChIKeyLZRKWGWJFBNIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-nitropyridin-4-OL CAS 1806577-65-0: Procurement-Grade Pyridinol for Orthogonal Derivatization


2-Fluoro-6-nitropyridin-4-OL (CAS 1806577-65-0) is a densely functionalized 4-hydroxypyridine derivative bearing electron-withdrawing fluorine (2-position) and nitro (6-position) substituents. With a molecular formula of C5H3FN2O3 and a molecular weight of 158.09 g/mol , it belongs to the fluorinated nitropyridine class of heterocyclic building blocks. The compound exists primarily as the 4-pyridone tautomer (SMILES: O=c1cc(F)[nH]c([N+](=O)[O-])c1) , which distinguishes it from non-hydroxylated 2-fluoro-6-nitropyridine analogs and confers unique hydrogen-bonding capabilities. Its three electronically distinct functional groups provide orthogonal handles for sequential nucleophilic aromatic substitution (SNAr), nitro reduction, and O-functionalization, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis programs.

Why Regioisomeric Nitropyridinols Cannot Replace 2-Fluoro-6-nitropyridin-4-OL in Synthetic Sequences


Fluorinated nitropyridinols with the same molecular formula (C5H3FN2O3, MW 158.09) exist as multiple regioisomers—including 2-fluoro-3-nitropyridin-4-ol (CAS 1806416-13-6) , 2-fluoro-5-nitropyridin-4-ol (CAS 1803849-39-9) , and 3-fluoro-4-hydroxy-2-nitropyridine (CAS 1803857-59-1)—each displaying distinct electronic profiles and reactivity patterns. The specific 2-fluoro/6-nitro arrangement in the target compound positions both electron-withdrawing groups para- to the ring nitrogen, maximizing ring activation for nucleophilic attack at the 2-position while the 4-hydroxyl participates in tautomeric equilibria absent in non-hydroxy analogs like 2-fluoro-6-nitropyridine (CAS 1082042-27-0) . Substituting a regioisomer alters the electronic landscape, potentially inactivating the ring toward desired SNAr processes, redirecting substitution to unintended positions, or eliminating the hydrogen-bond donor/acceptor capacity critical for target engagement in biological systems. The following evidence quantifies these positional effects.

Comparator-Based Quantitative Differentiation Evidence for 2-Fluoro-6-nitropyridin-4-OL Procurement


Regioisomeric Orthogonality: Unique Three-Group Substitution Pattern Absent in Competing Analogs

Among the four commercially reported C5H3FN2O3 regioisomers bearing fluorine, nitro, and hydroxyl substituents on a pyridine ring, only 2-fluoro-6-nitropyridin-4-OL places all three functional groups in a mutually activating electronic arrangement: the 2-fluoro group is activated for SNAr by the electron-withdrawing 6-nitro group positioned para to the ring nitrogen, while the 4-hydroxyl can independently participate in O-alkylation, Mitsunobu reactions, or conversion to a triflate leaving group without competing with fluoride displacement . In contrast, 2-fluoro-3-nitropyridin-4-ol (CAS 1806416-13-6) positions the nitro group meta to the ring nitrogen, reducing its electron-withdrawing influence on the fluoro leaving group, while 2-fluoro-5-nitropyridin-4-ol (CAS 1803849-39-9) places the nitro substituent in a position that cannot activate the 2-fluoro group via resonance . This structural difference translates to distinct SNAr regioselectivity: fluorodenitration studies on nitropyridines confirm that 2- and 4-nitro-substituted pyridines undergo efficient TBAF-mediated denitration, whereas 3-nitropyridines require additional electron-withdrawing groups to proceed [1].

Regioselectivity Orthogonal reactivity Medicinal chemistry building blocks

SNAr Rate Advantage: 2-Fluoro Leaving Group Reacts ~320× Faster than 2-Chloro in Pyridine Systems

The 2-fluoro substituent in 2-fluoro-6-nitropyridin-4-OL provides a critical kinetic advantage for SNAr-based diversification. Fier and Hartwig (2014) demonstrated that unsubstituted 2-fluoropyridine reacts with NaOEt in EtOH 320 times faster than the corresponding 2-chloropyridine [1]. When this fluorine is further activated by a nitro group in the para position relative to the ring nitrogen (as in the target compound), the electron-deficient pyridine ring becomes even more susceptible to nucleophilic attack [2]. This enables SNAr reactions under mild conditions (room temperature, weak bases) that are compatible with sensitive functional groups, whereas the chloro analog 2-chloro-6-nitropyridin-4-ol would require forcing conditions (elevated temperature, strong bases) that risk decomposition or side reactions.

Nucleophilic aromatic substitution Leaving group reactivity Fluoropyridine kinetics

Hydrogen-Bond Donor/Acceptor Capacity: Pyridone Tautomerism Enables Target Engagement Not Achievable with Non-Hydroxy Analogs

The 4-hydroxyl group in 2-fluoro-6-nitropyridin-4-OL exists primarily as the 4-pyridone tautomer (confirmed by SMILES: O=c1cc(F)[nH]c([N+](=O)[O-])c1) , providing a hydrogen-bond donor (N–H) and acceptor (C=O) capable of participating in bifurcated hydrogen-bonding networks. This contrasts with the non-hydroxylated analog 2-fluoro-6-nitropyridine (CAS 1082042-27-0), which lacks any hydrogen-bond donor capacity , and with 2-nitropyridin-4-ol (CAS 101654-28-8; MW 140.10), which lacks the metabolically stabilizing fluorine substituent . The dual H-bond donor/acceptor capacity is critical for engaging biological targets such as kinase hinge regions that require specific hydrogen-bonding patterns, and for modulating physicochemical properties including aqueous solubility and logP, which computed datasets predict to differ substantially between hydroxylated and non-hydroxylated nitropyridine analogs .

Hydrogen bonding Pyridone tautomerism Drug-target interactions

Nitro Group at 6-Position Enables Reductive Amination and Heterocycle Formation with Distinct Regiochemical Control

The 6-nitro group in the target compound can be selectively reduced to a 6-amino group, yielding 2-fluoro-6-aminopyridin-4-ol—a scaffold for fused heterocycle construction [1]. In contrast, the regioisomer 2-fluoro-3-nitropyridin-4-ol (CAS 1806416-13-6) upon reduction would yield a 3-aminopyridine system with entirely different cyclization trajectories, while 2-fluoro-5-nitropyridin-4-ol (CAS 1803849-39-9) would afford a 5-amino derivative with distinct electronic properties . The para relationship between the 6-amino (post-reduction) and 2-fluoro groups in the target compound is particularly suited for cyclization reactions forming 6,5-fused heterocycles (e.g., benzimidazoles, purine analogs) that are prevalent in kinase inhibitor pharmacophores [1].

Nitro reduction Heterocycle synthesis Aminopyridine intermediates

High-Value Application Scenarios for 2-Fluoro-6-nitropyridin-4-OL Based on Evidence-Verified Differentiation


Sequential Orthogonal Diversification for Kinase Inhibitor Fragment Libraries

The three electronically distinct handles (2-F for SNAr, 6-NO2 for reduction/cyclization, 4-OH for O-alkylation) enable a three-step sequential diversification sequence without protecting-group manipulation. This is directly supported by the orthogonal reactivity evidence in Section 3 (Evidence Item 1) [1]. A typical workflow: (i) SNAr displacement of fluoride with primary or secondary amines at room temperature to install diversity element R1; (ii) reduction of the 6-nitro group to amine followed by amide coupling or heterocycle formation to introduce R2; (iii) Mitsunobu or alkylation at the 4-hydroxyl to append R3. This exact sequence is inaccessible with any of the alternative regioisomers due to their divergent electronic profiles.

Mild-Condition 18F-Radiolabeling Precursor for PET Tracer Development

The 2-fluoro substituent, activated by the para-nitro group, serves as a leaving group in SN[18F] reactions. The 320× rate advantage of fluorine over chlorine (Section 3, Evidence Item 2) [2] translates to rapid 18F incorporation at ambient temperature, minimizing radiotracer synthesis time and maximizing radiochemical yield. Furthermore, the 4-hydroxyl and 6-nitro groups provide additional sites for tracer conjugation or pharmacokinetic modulation. Prior studies on 2-nitropyridine precursors demonstrate that electron-withdrawing substituents para to the leaving group significantly enhance [18F]fluoride incorporation yields (70–89% RCY) [1], suggesting similarly favorable kinetics for this scaffold.

Metabolically Stabilized Fragment Hits with Hydrogen-Bond Donor Capacity

Fragment-based drug discovery programs targeting kinase hinge regions or other H-bond-dependent pockets benefit from fragments that combine a metabolically stable C–F bond with a hydrogen-bond donor. As established in Section 3 (Evidence Item 3), the target compound uniquely combines fluorine-mediated oxidative stability with pyridone tautomer H-bond donor capacity . In contrast, 2-fluoro-6-nitropyridine lacks the H-bond donor, and 2-nitropyridin-4-ol lacks the metabolic protection of fluorine . This makes 2-fluoro-6-nitropyridin-4-OL a preferred fragment for direct screening or for elaboration into lead-like molecules where both PK profile and target affinity must be simultaneously optimized.

6,5-Fused Heterocycle Construction via Nitro Reduction–Cyclization Cascades

The para relationship between the 6-nitro group (post-reduction to 6-amino) and the 2-fluoro group enables regioselective cyclization to form benzimidazole, purine, and related 6,5-fused systems that are privileged scaffolds in kinase inhibitor design. As detailed in Section 3 (Evidence Item 4), this cyclization trajectory is uniquely accessible from the 2-fluoro/6-nitro/4-hydroxy isomer and is precluded or redirected in alternative regioisomers [3]. The resulting fused heterocycles retain the 4-hydroxyl for additional SAR exploration or prodrug strategies.

Quote Request

Request a Quote for 2-Fluoro-6-nitropyridin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.